molecular formula C22H19ClFN3O4 B11225586 N-(3-chloro-4-fluorophenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide

N-(3-chloro-4-fluorophenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide

Cat. No.: B11225586
M. Wt: 443.9 g/mol
InChI Key: UQHVBCOWKLDEIS-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorophenyl)-2-[4-(morpholine-4-carbonyl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a quinoline core, a morpholine ring, and halogenated phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-[4-(morpholine-4-carbonyl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde under acidic conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the quinoline core is replaced by a morpholine moiety.

    Halogenation of the Phenyl Ring: The phenyl ring can be halogenated using reagents such as N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI) to introduce the chlorine and fluorine atoms, respectively.

    Final Coupling Reaction: The final step involves coupling the halogenated phenyl group with the quinoline-morpholine intermediate using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-fluorophenyl)-2-[4-(morpholine-4-carbonyl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.

    Substitution: The halogen atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(3-Chloro-4-fluorophenyl)-2-[4-(morpholine-4-carbonyl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: It can be studied for its potential pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[4-(morpholine-4-carbonyl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s halogenated phenyl groups and quinoline core play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-4-fluorophenyl)-N-(4-quinazolinyl)amine
  • N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine

Uniqueness

N-(3-Chloro-4-fluorophenyl)-2-[4-(morpholine-4-carbonyl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide is unique due to its combination of a quinoline core, morpholine ring, and halogenated phenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H19ClFN3O4

Molecular Weight

443.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[4-(morpholine-4-carbonyl)-2-oxoquinolin-1-yl]acetamide

InChI

InChI=1S/C22H19ClFN3O4/c23-17-11-14(5-6-18(17)24)25-20(28)13-27-19-4-2-1-3-15(19)16(12-21(27)29)22(30)26-7-9-31-10-8-26/h1-6,11-12H,7-10,13H2,(H,25,28)

InChI Key

UQHVBCOWKLDEIS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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